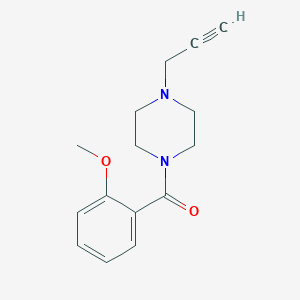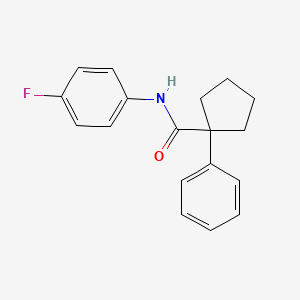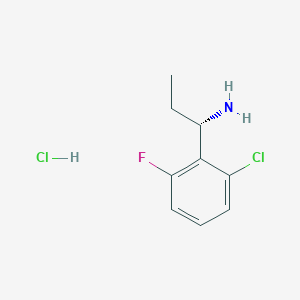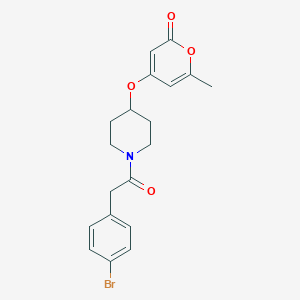![molecular formula C20H23N5O4S B2817667 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide CAS No. 880805-24-3](/img/structure/B2817667.png)
2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including an amine group (-NH2), a triazole ring, a sulfanyl group (-SH), and an acetamide group (CH3CONH2). It also contains methoxy groups (-OCH3) and an ethoxy group (-OCH2CH3) attached to phenyl rings .
Synthesis Analysis
While the exact synthesis of this compound is not available, compounds with similar structures are often synthesized through multi-step reactions involving the reaction of amines, acyl chlorides, and other reagents .Molecular Structure Analysis
The compound has a complex structure with multiple rings and functional groups. The presence of the amine and acetamide groups suggests that it can participate in hydrogen bonding. The methoxy and ethoxy groups attached to the phenyl rings can contribute to the compound’s overall polarity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the amine group can act as a base or nucleophile in reactions. The acetamide group can undergo hydrolysis to form an amine and a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of polar functional groups and the ability to form hydrogen bonds could make it soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research in this area primarily focuses on the synthesis and structural elucidation of triazole derivatives. These compounds are synthesized through various chemical reactions, involving steps like alkylation, cyclization, and condensation, to obtain compounds with potential biological activities. For example, the synthesis of pyrolin derivatives and their antiexudative activity were explored, highlighting the synthetic and pharmacological potential of 1,2,4-triazole derivatives (Chalenko et al., 2019). Similar studies have synthesized novel series of compounds, like 4-arylsulfonyl-1,3-oxazoles, and evaluated their anticancer activities, demonstrating the diverse applications of these synthetic methodologies in producing compounds with significant biological effects (Zyabrev et al., 2022).
Biological Activities
The biological activities of triazole derivatives are a major area of interest, encompassing a wide range of potential applications, including anticancer, antimicrobial, and anti-inflammatory effects. For instance, research on the anticancer evaluation of 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles revealed significant activity against certain cancer cell lines, underscoring the therapeutic potential of these compounds (Zyabrev et al., 2022). Moreover, studies on the antimicrobial activities of new 1,2,4-triazole derivatives have shown promising results against various pathogens, highlighting their potential in addressing antibiotic resistance (Bektaş et al., 2007).
Antioxidant and Anti-Inflammatory Effects
Triazole derivatives have also been investigated for their antioxidant and anti-inflammatory properties. Research on compounds like 6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl derivatives has demonstrated significant antioxidant ability, suggesting their use in combating oxidative stress-related diseases (Shakir et al., 2017). Additionally, the anti-inflammatory activity of certain derivatives has been confirmed in models of inflammation, indicating their potential as therapeutic agents in inflammatory conditions (Labanauskas et al., 2001).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S/c1-4-29-15-8-6-5-7-14(15)22-18(26)12-30-20-24-23-19(25(20)21)13-9-10-16(27-2)17(11-13)28-3/h5-11H,4,12,21H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMYAMRFKZORGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2817587.png)

![(E)-4-(Dimethylamino)-N-[2-hydroxy-3-(2-oxopyrrolidin-1-yl)propyl]-N-methylbut-2-enamide](/img/structure/B2817589.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2817593.png)
![N-[4-[3-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2817594.png)
![2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2817597.png)
![N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2817598.png)
![N-[4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methoxybenzamide](/img/structure/B2817599.png)
![6-(4-Ethoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)



